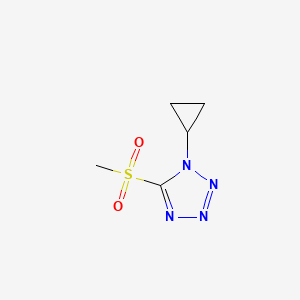
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Descripción general
Descripción
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound with the CAS Number: 1094253-83-4 . It has a molecular weight of 231.08 . This compound belongs to the class of organic compounds known as benzazepines, which are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8Cl2O2/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12/h3-4H,1-2,5H2 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Conformational Analysis
Research on 3-substituted derivatives of 2,3,4,5-tetrahydro-1-benzoxepin, closely related to 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, focuses on understanding their conformational behavior. A study by Lachapelle and St-Jacques (1987) utilized 1H and 13C dynamic nuclear magnetic resonance to analyze these derivatives in different solvent systems, revealing significant insights into their structural dynamics and conformational equilibria, emphasizing the role of twist-boat conformations alongside chair forms in benzoxepin systems (Lachapelle & St-Jacques, 1987).
Synthesis and Functionalization
Another aspect of research on benzoxepin derivatives includes exploring novel synthesis pathways and functionalization techniques to access pharmacologically active scaffolds. Calder et al. (2015) developed a one-pot multibond-forming process that combines thermally mediated Overman rearrangement and ring-closing metathesis reactions. This method facilitates the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines, allowing for further chemoselective reduction and functionalization. This process opens avenues for generating a range of compounds with potential pharmacological applications (Calder et al., 2015).
Olfactory Properties and Applications
Research by Plummer et al. (2015) on 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones, which share structural similarities with benzoxepin derivatives, illustrates the importance of these compounds in developing new odorants. This study highlights the synthesis of novel compounds and their evaluation for unique olfactory properties, contributing to the fragrance industry's understanding of how structural modifications influence scent profiles (Plummer et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
8,9-dichloro-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQBKYMLYPSYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=C(C=C2)Cl)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)



![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)
![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)


![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
